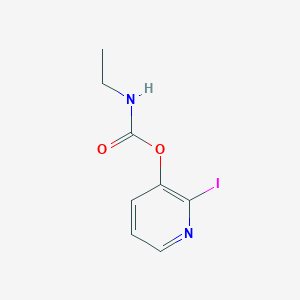

2-iodo-3-pyridinyl N-ethylcarbamate

Übersicht

Beschreibung

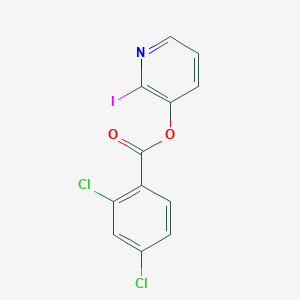

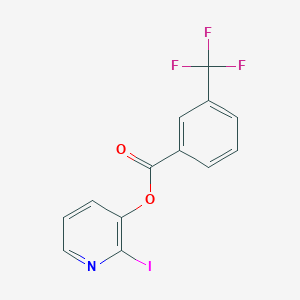

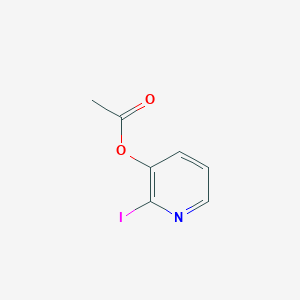

2-Iodo-3-pyridinyl N-ethylcarbamate (IPEC) is an organophosphate compound. It has a molecular formula of C8H9IN2O2 and a molecular weight of 292.07 g/mol . It has been extensively studied for its potential applications in various fields including agriculture, biotechnology, and medicine.

Synthesis Analysis

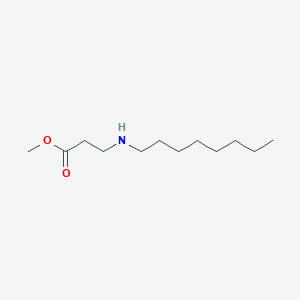

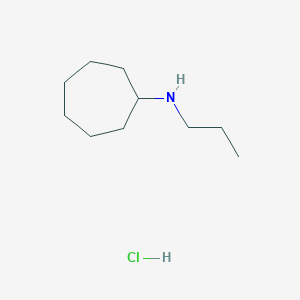

The synthesis of carbamates, such as this compound, involves a process known as carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridinyl ring attached to an ethylcarbamate group . The iodine atom is attached to the second carbon of the pyridinyl ring .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Properties

The chemistry of compounds containing pyridine and benzimidazole derivatives, which are closely related to the chemical structure of interest, showcases the fascinating variability in their properties. These compounds have been studied for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. The review by Boča et al. (2011) delves into the preparation procedures, properties of organic compounds, and their complexes, highlighting potential areas for future investigations in analogues of these compounds (Boča, Jameson, & Linert, 2011).

Vibrational Spectroscopy

Sortur et al. (2008) focused on the vibrational assignments for 2-iodopyridine, utilizing FT-Raman and IR spectral measurements. Through a comprehensive computational analysis, they contributed to understanding the vibrational modes and potential energy distributions (PEDs) of pyridine derivatives, including 2-iodo-3-pyridinyl compounds. This work demonstrates the suitability of certain computational methods for reproducing observed spectra, which is crucial for the study of similar compounds (Sortur, Yenagi, & Tonannavar, 2008).

Heterocyclic Compounds and Their Derivatives

The medicinal importance and chemosensing applications of pyridine derivatives have been extensively reviewed by Abu-Taweel et al. (2022), covering their antifungal, antibacterial, antioxidant, and anticancer activities. These derivatives also possess a high affinity for various ions and can be used as chemosensors for different species. This review provides insights into the synthetic routes, structural characterization, and potential applications of pyridine derivatives in analytical chemistry and medicine (Abu-Taweel et al., 2022).

Organic Synthesis and Catalysis

Li et al. (2019) reviewed the synthesis and applications of heterocyclic N-oxide molecules, including those from pyridine, highlighting their importance in organic synthesis, catalysis, and drug development. These compounds are noted for their versatile synthetic intermediates and biological importance, offering insights into the potential of N-oxides derived from pyridine-based compounds for advanced chemistry and medicinal applications (Li et al., 2019).

Safety and Hazards

While specific safety and hazard information for 2-iodo-3-pyridinyl N-ethylcarbamate is not available, carbamates in general are known to have certain hazards. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also suspected of causing cancer .

Eigenschaften

IUPAC Name |

(2-iodopyridin-3-yl) N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-2-10-8(12)13-6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHWSBBVQIEAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=C(N=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

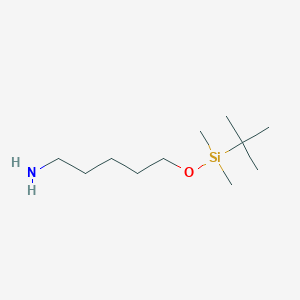

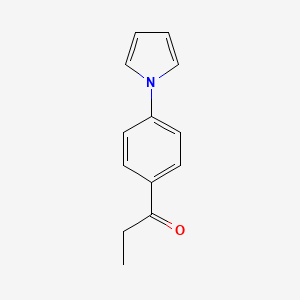

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)